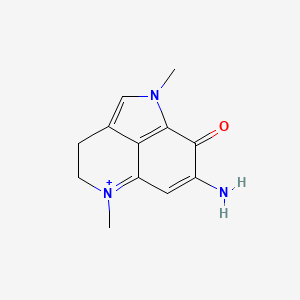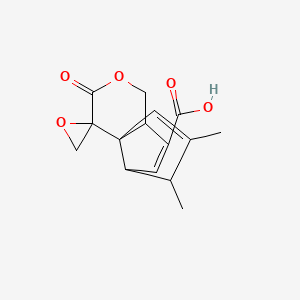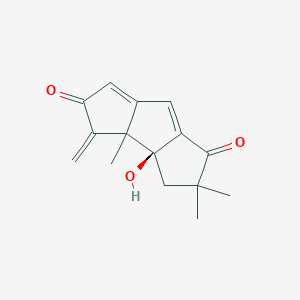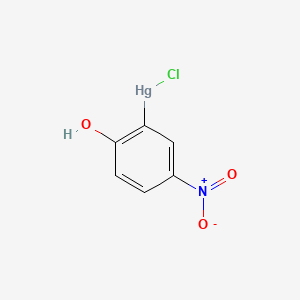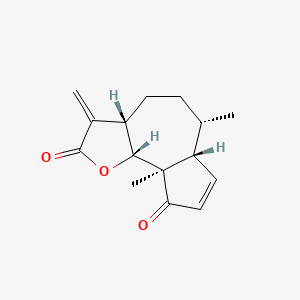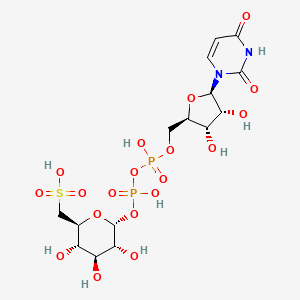
UDP-6-sulfoquinovose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-6-sulfoquinovose is a UDP-sugar having 6-sulfoquinovose as the sugar component. It is an UDP-sugar and a carbohydrate sulfonate. It derives from a quinovose. It is a conjugate acid of an UDP-6-sulfoquinovose(3-).
Applications De Recherche Scientifique
Sulfolipid Biosynthesis and Plant Photosynthesis
UDP-6-sulfoquinovose is significant in the biosynthesis of sulfolipids, which are essential components of photosynthetic membranes in plants and photosynthetic bacteria. Studies have shown the importance of sulfolipids in maintaining the structural integrity of photosynthetic membranes and their role in plant growth, especially under phosphate-limited conditions (Benning, 1998), (Yu, Xu, & Benning, 2002).
Enzymatic Processes and Mechanisms
Research has explored the enzymes involved in the formation of UDP-sulfoquinovose, such as SQD1 in Arabidopsis and related species. These enzymes play a crucial role in the first step of sulfolipid biosynthesis (Essigmann, Hespenheide, Kuhn, & Benning, 1999), (Sanda, Leustek, Theisen, Garavito, & Benning, 2001).
Role in Environmental and Intestinal Bacterial Metabolism
Several studies have discovered pathways for the degradation of sulfoquinovose by bacteria, highlighting its role in the biogeochemical sulfur cycle. Bacterial degradation of sulfoquinovose is critical for carbon and sulfur cycling in environmental and intestinal ecosystems (Frommeyer, Fiedler, Oehler, Hanson, Loy, Franchini, Spiteller, & Schleheck, 2020), (Denger, Huhn, Hollemeyer, Schleheck, & Cook, 2012).
Impact on Plant Morphology and Lipid Composition
Research has indicated that enzymes responsible for UDP-sulfoquinovose formation, like OsSQD1 in rice, have a significant impact on plant morphology and lipid composition, especially under phosphate deprivation conditions (Sun, Jain, Xue, Wang, Zhao, Liu, Hu, Hu, Shen, Liu, Ai, Xu, & Sun, 2020).
Propriétés
Nom du produit |
UDP-6-sulfoquinovose |
|---|---|
Formule moléculaire |
C15H24N2O19P2S |
Poids moléculaire |
630.4 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C15H24N2O19P2S/c18-7-1-2-17(15(24)16-7)13-11(22)8(19)5(33-13)3-32-37(25,26)36-38(27,28)35-14-12(23)10(21)9(20)6(34-14)4-39(29,30)31/h1-2,5-6,8-14,19-23H,3-4H2,(H,25,26)(H,27,28)(H,16,18,24)(H,29,30,31)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
Clé InChI |
FQANCGQCBCUSMI-JZMIEXBBSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CS(=O)(=O)O)O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O |
Synonymes |
UDP-sulfoquinovose uridine diphosphate sulfoquinovose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




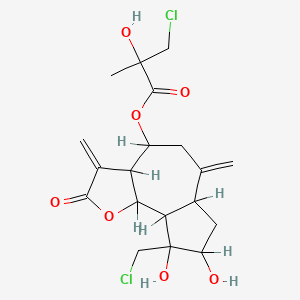

![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)


![methyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200759.png)
